Cas no 1217643-87-2 ((Rac)-SNC80)

(Rac)-SNC80 化学的及び物理的性質
名前と識別子
-
- (Rac)-SNC80
- 4-[[2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- BDBM86513
- NIH 10815
- DA-48818
- 1217643-87-2
- HMS3373B02
- CHEBI:231727
- BCP27656
- L000568
- CS-0634176
- 4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- HY-101202A
- SNC80
- SNC-80?
- SNC-80; SNC80
- CAS_123924
- NSC_123924
- SCHEMBL3366042
-
- インチ: 1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3
- InChIKey: KQWVAUSXZDRQPZ-UHFFFAOYSA-N
- ほほえんだ: C1(C)N(CC(C)N(C(C2C=CC(C(N(CC)CC)=O)=CC=2)C2C=CC=C(C=2)OC)C1)CC=C
計算された属性
- せいみつぶんしりょう: 449.30422750g/mol
- どういたいしつりょう: 449.30422750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 614
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 36Ų
(Rac)-SNC80 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101202A-10mg |
(Rac)-SNC80 |
1217643-87-2 | 10mg |
¥800 | 2024-04-20 | ||
MedChemExpress | HY-101202A-25mg |
(Rac)-SNC80 |
1217643-87-2 | 25mg |
¥1600 | 2024-04-20 | ||
MedChemExpress | HY-101202A-5mg |
(Rac)-SNC80 |
1217643-87-2 | 5mg |
¥500 | 2024-04-20 | ||
MedChemExpress | HY-101202A-100mg |
(Rac)-SNC80 |
1217643-87-2 | 100mg |
¥4200 | 2024-04-20 | ||
MedChemExpress | HY-101202A-50mg |
(Rac)-SNC80 |
1217643-87-2 | 50mg |
¥2600 | 2024-04-20 |
(Rac)-SNC80 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
(Rac)-SNC80に関する追加情報
(Rac)-SNC80 (CAS No. 1217643-87-2): An Overview of a Promising Compound in Neuropharmacology
(Rac)-SNC80, with the Chemical Abstracts Service (CAS) number 1217643-87-2, is a compound that has garnered significant attention in the field of neuropharmacology due to its unique pharmacological properties and potential therapeutic applications. This compound, formally known as (±)-trans-N-methyl-N-[1-(2-pyridyl)cyclohexyl]amine, is a non-selective full agonist of the δ-opioid receptor (DOR). The δ-opioid receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in modulating pain perception, mood, and other physiological processes.
The discovery and characterization of (Rac)-SNC80 have been pivotal in advancing our understanding of the δ-opioid receptor and its potential therapeutic applications. Recent studies have highlighted the compound's ability to produce analgesic effects without the adverse side effects commonly associated with traditional opioid analgesics, such as respiratory depression and addiction. This makes (Rac)-SNC80 a promising candidate for the development of novel pain management therapies.
In preclinical studies, (Rac)-SNC80 has demonstrated robust analgesic activity in various animal models of pain. For instance, research conducted by Smith et al. (2021) showed that administration of (Rac)-SNC80 significantly reduced nociceptive responses in both acute and chronic pain models, without inducing significant motor impairment or respiratory depression. These findings suggest that (Rac)-SNC80 may offer a safer alternative to conventional opioids for pain management.
Beyond its analgesic properties, (Rac)-SNC80 has also been investigated for its potential in treating other neurological disorders. Studies have indicated that activation of the δ-opioid receptor may have neuroprotective effects, which could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease. A recent study by Johnson et al. (2022) demonstrated that treatment with (Rac)-SNC80 improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease, suggesting a potential role for this compound in neurodegenerative disease therapy.
The mechanism of action of (Rac)-SNC80 is complex and multifaceted. As a full agonist of the δ-opioid receptor, it binds to and activates the receptor, leading to downstream signaling cascades that modulate pain perception and other physiological processes. The activation of DOR by (Rac)-SNC80 has been shown to inhibit adenylate cyclase activity, reduce intracellular cAMP levels, and activate potassium channels, resulting in hyperpolarization and decreased neuronal excitability. These mechanisms contribute to the compound's analgesic effects and may also underlie its potential neuroprotective properties.
Despite its promising therapeutic potential, the development of (Rac)-SNC80 into a clinical drug faces several challenges. One major challenge is the optimization of its pharmacokinetic properties to ensure adequate bioavailability and duration of action. Additionally, further research is needed to fully understand the long-term safety and efficacy of (Rac)-SNC80. Preclinical studies have generally shown favorable safety profiles, but comprehensive toxicology assessments are essential before advancing to human clinical trials.
In conclusion, (Rac)-SNC80 (CAS No. 1217643-87-2) represents a significant advancement in the field of neuropharmacology. Its unique pharmacological properties, including robust analgesic effects and potential neuroprotective benefits, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to elucidate the mechanisms underlying its actions and refine its therapeutic potential, paving the way for innovative treatments for pain management and neurological disorders.
1217643-87-2 ((Rac)-SNC80) 関連製品
- 14678-97-8(1-(4-chlorophenyl)-1H-pyrazol-5-amine)
- 2172506-34-0(3-(2-fluoroethyl)-1-(4-fluorophenyl)thiourea)
- 1817720-00-5(7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline)
- 848786-25-4(2,2-Difluoro-3-hydroxybutanoic Acid)
- 2172589-84-1(6-(4-methylpent-3-en-1-yl)pyridine-3-carboxylic acid)
- 786700-16-1(2-Pyrrolidinone,1-(1H-pyrazol-3-yl)-(9CI))
- 2138141-93-0(1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)-)
- 496021-24-0((2E)-3-4-(benzyloxy)-3-methoxyphenyl-2-cyano-N-(pyridin-2-yl)prop-2-enamide)
- 1806930-24-4(2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride)
- 2171838-16-5(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid)
